molecular formula C21H21NO B5981460 2-amino-1,1,3-triphenyl-1-propanol

2-amino-1,1,3-triphenyl-1-propanol

Cat. No.: B5981460
M. Wt: 303.4 g/mol
InChI Key: KBXBDYRXZGBOIH-UHFFFAOYSA-N
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Description

2-amino-1,1,3-triphenyl-1-propanol is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.162314293 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardioselective Beta-Blockade

Research by Hoefle et al. (1975) on a series of 1-amino-3-aryloxy-2-propanols, which are closely related to 2-amino-1,1,3-triphenyl-1-propanol, found that these compounds have potential for cardioselective beta-blockade. The study highlighted the structure-activity relationships and identified a compound for clinical trial due to its optimal potency and selectivity (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).

Synthetic Studies on Oxirane Compounds

A study by Suami, Uchida, and Umezawa (1956) conducted ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, a compound similar to this compound. This research led to the synthesis of 1-phenyl-1-amino-2, 3-propanediol and several derivatives, underlining the compound's significance in synthetic chemistry (Suami, Uchida, & Umezawa, 1956).

Spectroscopic Characterization in Coordination Chemistry

Enamullah (2010) characterized complexes formed by the interaction of 2-amino-1-phenyl-ethanol (a derivative of this compound) with cobalt and other agents. This study is pivotal in understanding the coordination chemistry and spectroscopic properties of such complexes (Enamullah, 2010).

Catalysis in Organic Synthesis

Research by Kanemasa et al. (2000) synthesized enantiopure 2-amino-3,3-diphenyl-1-propanol, a variant of the compound , and demonstrated its application in catalyzing Diels-Alder reactions, a crucial reaction in organic synthesis (Kanemasa, Adachi, Yamamoto, & Wada, 2000).

Hydrogen Bonding and Polymorphism Studies

Podjed and Modec (2022) examined salts formed by reacting amino alcohols like 2-amino-1-butanol and 2-amino-2-methyl-1-propanol with quinaldinic acid. The study revealed insights into hydrogen bonding and polymorphism, pertinent to the understanding of molecular interactions and crystal structures (Podjed & Modec, 2022).

Beta-Adrenoceptor Stimulant Properties

Barlow, Main, and Snow (1981) explored the beta-adrenoceptor stimulant properties of compounds similar to this compound. Their findings contribute to the understanding of the cardiac stimulant potential of these compounds (Barlow, Main, & Snow, 1981).

Multicomponent Synthesis in Organic Chemistry

Ramadoss, Kiyani, and Mansoor (2017) used triphenylphosphine to catalyze the synthesis of 2-amino-3-cyano-6-methyl-4-aryl-4H-pyran-5-ethylcarboxylate derivatives, demonstrating the compound's utility in organic synthesis (Ramadoss, Kiyani, & Mansoor, 2017).

Vibrational Analysis and Structural Implications

Fausto, Cacela, and Duarte (2000) conducted a study on isolated and aggregated 2-amino-1-propanol, closely related to this compound, using spectroscopy and molecular orbital calculations. This research provides insights into the molecular structure and vibrational characteristics of such compounds (Fausto, Cacela, & Duarte, 2000).

Properties

IUPAC Name

2-amino-1,1,3-triphenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBDYRXZGBOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1,1,3-triphenyl-1-propanol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.